

In-Depth Technical Guide: Chemical Properties of 6-Bromopyrazolo[1,5-a]pyridine

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Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyridine

Cat. No.: B571917

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **6-Bromopyrazolo[1,5-a]pyridine**. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Properties

6-Bromopyrazolo[1,5-a]pyridine is a solid, bicyclic heterocyclic compound. Its structure, featuring a fused pyrazole and pyridine ring, makes it a privileged scaffold in drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of **6-Bromopyrazolo[1,5-a]pyridine**. Specific experimental data for properties like melting and boiling points are not consistently reported in publicly available literature; therefore, these are noted as not available.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [2]
Molecular Weight	197.03 g/mol	[3]
Physical Form	Solid	[1] [2]
IUPAC Name	6-bromopyrazolo[1,5-a]pyridine	[2]
InChI Key	MJGAKVFFADUFMG-UHFFFAOYSA-N	[1]
Canonical SMILES	BrC1=CN2N=CC=C2C=C1	[2]
Purity	96% - 98% (Commercially available)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage	Sealed in a dry place at room temperature or -20°C for long-term storage.	[3]

Safety and Handling

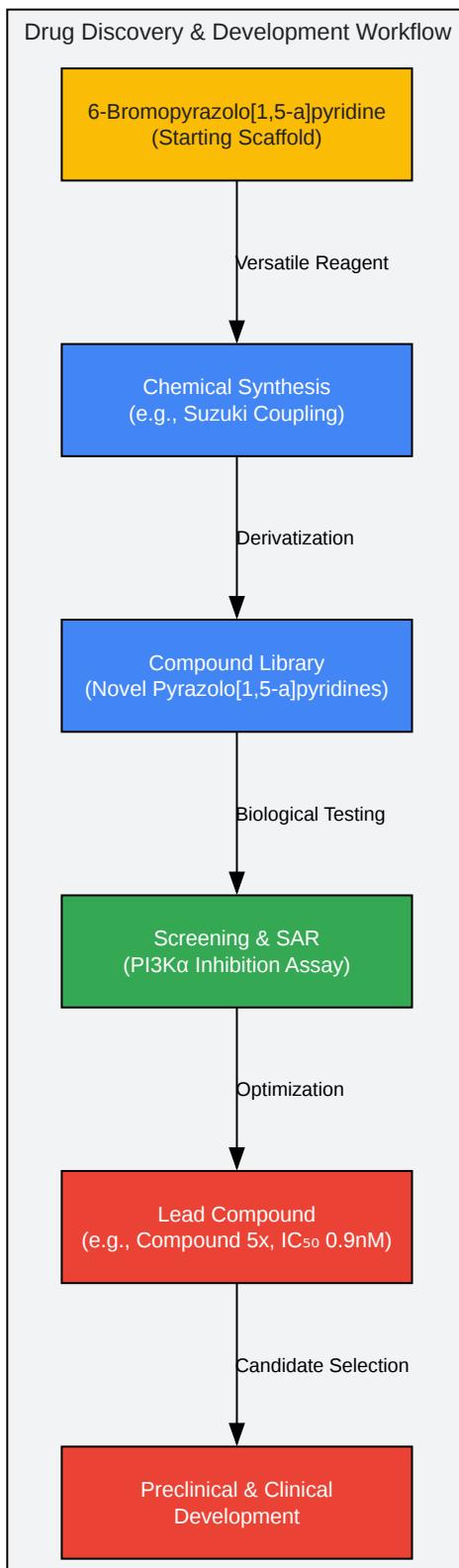
6-Bromopyrazolo[1,5-a]pyridine is classified as harmful and an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Hazard Category	GHS Statements
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Reactivity and Role in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of protein kinase inhibitors.^[4] The bromine atom at the 6-position of the ring system serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions (e.g., Suzuki, Stille) to introduce diverse substituents and explore the structure-activity relationship (SAR).^[5]

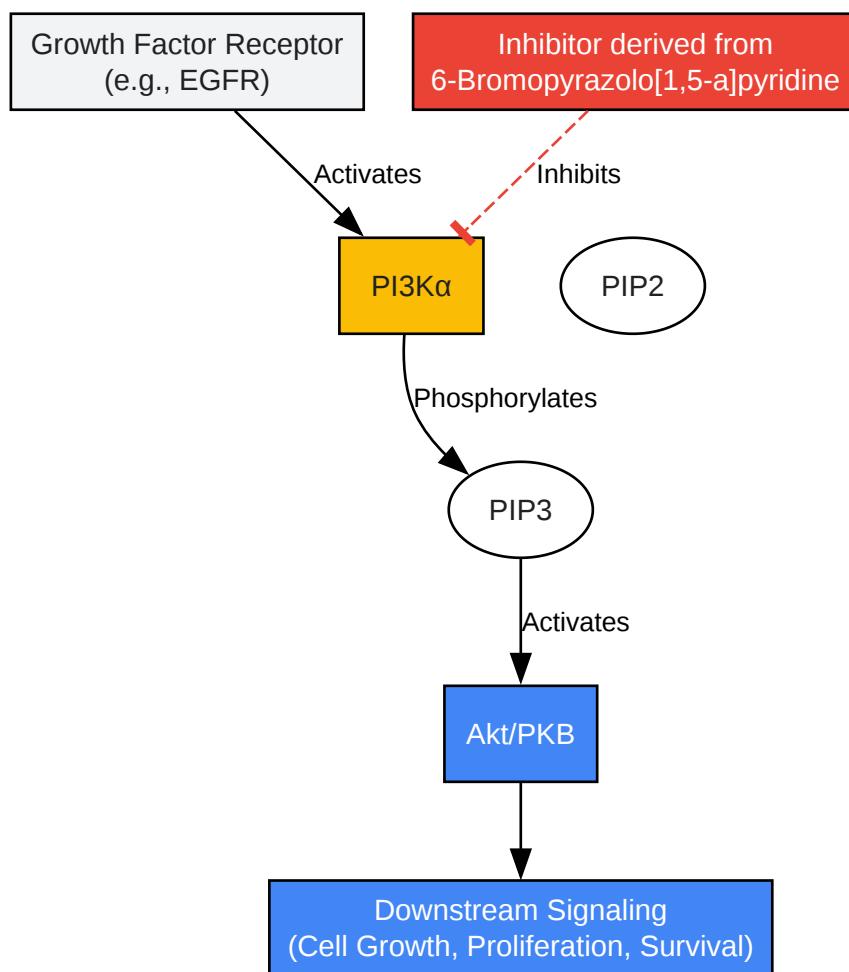
This compound is most notably recognized as a key intermediate in the synthesis of potent and selective inhibitors of the p110 α isoform of phosphoinositide 3-kinase (PI3K).^{[3][6]} The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is implicated in many cancers.^{[7][8]} The ability to selectively inhibit PI3K α makes derivatives of **6-Bromopyrazolo[1,5-a]pyridine** highly valuable for oncological research.^[8]



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Caption: Role of **6-Bromopyrazolo[1,5-a]pyridine** in drug discovery.

The PI3K pathway itself involves the phosphorylation of PIP2 to PIP3, which subsequently activates downstream effectors like Akt. Inhibitors derived from **6-Bromopyrazolo[1,5-a]pyridine** block this initial phosphorylation step.



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Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental procedures for the synthesis of **6-Bromopyrazolo[1,5-a]pyridine** are not extensively reported. However, protocols for the synthesis of the core ring system and its important derivatives are available.

General Synthesis of the Pyrazolo[1,5-a]pyridine Core

A common method for constructing the pyrazolo[1,5-a]pyridine scaffold is through a [3+2] cycloaddition reaction. The following is a general protocol based on the TEMPO-mediated annulation-aromatization of N-aminopyridines.[\[9\]](#)

Reaction:

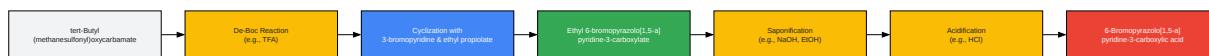
- N-amino-5-bromopyridinium salt + Acrylonitrile → **6-Bromopyrazolo[1,5-a]pyridine** derivative

Methodology:

- Preparation of N-aminopyridinium salt: The corresponding 3-bromopyridine is reacted with an aminating agent (e.g., hydroxylamine-O-sulfonic acid) to form the N-aminopyridinium precursor.
- Cycloaddition Reaction: The N-aminopyridinium salt (1.0 equiv.) is suspended in a suitable solvent such as toluene.
- An alkene or alkyne (e.g., acrylonitrile, 1.5-2.0 equiv.) and a radical initiator like TEMPO (1.2 equiv.) are added to the suspension.
- The mixture is cooled to 0°C, and a base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.) is added dropwise.
- The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography (FCC) on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes to yield the final product.

Synthesis of **6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid**

This derivative is a crucial intermediate for further functionalization. The following multi-step synthesis is adapted from patent literature.[\[10\]](#)

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Caption: Synthesis workflow for the carboxylic acid derivative.

Methodology:

- **De-Boc Reaction:** Tert-butyl (methanesulfonyl)oxycarbamate is treated with an acid, such as trifluoroacetic acid, to remove the Boc protecting group, yielding the reactive amine precursor.
- **Cyclization Reaction (Ring Formation):**
 - The deprotected intermediate is reacted with 3-bromopyridine in a solvent like tetrahydrofuran (THF) to generate 1-amino-3-bromopyridine sulfonate.
 - This salt is then mixed with ethyl propiolate in the presence of an organic base to induce cyclization, forming Ethyl **6-bromopyrazolo[1,5-a]pyridine-3-carboxylate**.
- **Saponification (Ester Hydrolysis):**
 - The ethyl ester product is dissolved in ethanol.
 - An aqueous solution of sodium hydroxide (e.g., 1M NaOH) is added slowly at a controlled temperature (0-25°C) under a nitrogen atmosphere.
 - The reaction mixture is stirred until the hydrolysis is complete (monitored by TLC).
- **Acidification and Isolation:**
 - The reaction mixture is concentrated under reduced pressure to remove the ethanol.
 - The remaining aqueous solution is acidified with an acid like hydrochloric acid (HCl) to a low pH.

- The precipitated product, **6-Bromopyrazolo[1,5-a]pyridine**-3-carboxylic acid, is collected by filtration, washed with water, and dried.

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References

- 1. 6-Bromopyrazolo[1,5-a]pyridine | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. usbio.net [usbio.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 6. 6-Bromopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110 α -selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
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